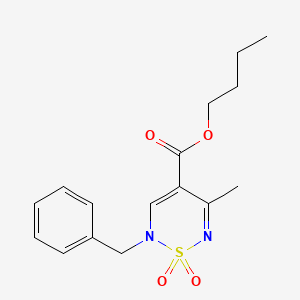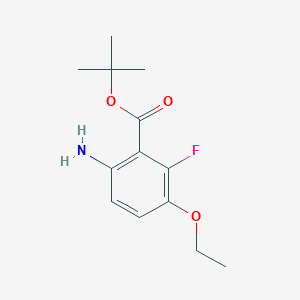
Sulphosuccinimidyl 4-(4-azidophenyl)butyrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sulphosuccinimidyl 4-(4-azidophenyl)butyrate: is a photoreactive, water-soluble compound primarily used in biochemical research. It is known for its ability to react with primary amines, making it a valuable tool in proteomics and other fields of molecular biology . The molecular formula of this compound is C₁₄H₁₄N₄O₇S, and it has a molecular weight of 382.35 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Sulphosuccinimidyl 4-(4-azidophenyl)butyrate typically involves the reaction of 4-azidobenzoic acid with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dimethylformamide (DMF) under ambient conditions .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent quality control measures to ensure the purity and consistency of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Sulphosuccinimidyl 4-(4-azidophenyl)butyrate undergoes several types of chemical reactions, including:
Photoreaction: Upon exposure to UV light, the azido group forms a highly reactive nitrene, which can insert into C-H and N-H bonds.
Substitution Reactions: The NHS ester reacts with primary amines to form stable amide bonds.
Common Reagents and Conditions:
Photoreaction: UV light is used to activate the azido group.
Substitution Reactions: Primary amines in aqueous or organic solvents under mild conditions.
Major Products Formed:
Photoreaction: Nitrene intermediates that can form covalent bonds with nearby molecules.
Substitution Reactions: Amide bonds with primary amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: Sulphosuccinimidyl 4-(4-azidophenyl)butyrate is used in the synthesis of complex molecules and in photoreactive labeling of compounds .
Biology: In molecular biology, it is used for cross-linking proteins and nucleic acids, aiding in the study of protein-protein and protein-DNA interactions .
Medicine: The compound is utilized in the development of diagnostic tools and therapeutic agents, particularly in the field of targeted drug delivery .
Industry: It finds applications in the manufacturing of advanced materials and in the development of biosensors .
Wirkmechanismus
Sulphosuccinimidyl 4-(4-azidophenyl)butyrate exerts its effects through two primary mechanisms:
Photoreaction Mechanism: Upon UV activation, the azido group forms a nitrene, which can insert into C-H and N-H bonds, forming covalent linkages with target molecules.
Substitution Mechanism: The NHS ester reacts with primary amines to form stable amide bonds, facilitating the attachment of the compound to proteins and other biomolecules.
Vergleich Mit ähnlichen Verbindungen
Sulphosuccinimidyl 4-(N-maleimidophenyl)butyrate: Similar in structure but contains a maleimide group instead of an azido group.
Sulphosuccinimidyl 4-(p-azidophenyl)butyrate: A closely related compound with similar photoreactive properties.
Uniqueness: Sulphosuccinimidyl 4-(4-azidophenyl)butyrate is unique due to its dual functionality, combining photoreactivity with the ability to form stable amide bonds with primary amines. This makes it a versatile tool in various scientific applications .
Eigenschaften
IUPAC Name |
1-[4-(4-azidophenyl)butanoyloxy]-2,5-dioxopyrrolidine-3-sulfonic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O7S/c15-17-16-10-6-4-9(5-7-10)2-1-3-13(20)25-18-12(19)8-11(14(18)21)26(22,23)24/h4-7,11H,1-3,8H2,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLHHJCWTYWKJPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)OC(=O)CCCC2=CC=C(C=C2)N=[N+]=[N-])S(=O)(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-(o-tolyl)pyrrolidin-2-one](/img/structure/B2505579.png)
![3-Methoxy-5-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2505582.png)
![(E)-2-[2-[4-chloro-3-(trifluoromethyl)phenoxy]benzoyl]-3-(dimethylamino)prop-2-enenitrile](/img/structure/B2505583.png)
![methyl 4-{1-[(2-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-amido}benzoate](/img/structure/B2505584.png)


![Ethyl 4-(2-((3-(2-(4-methoxybenzamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2505593.png)






